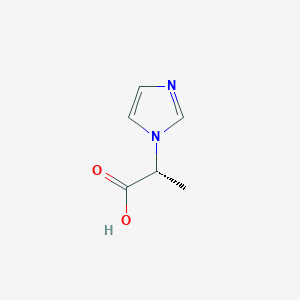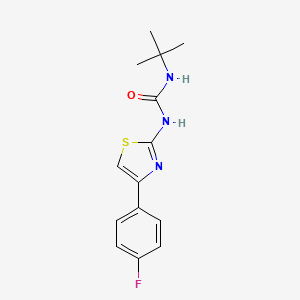
3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H19F3N4O3 and its molecular weight is 492.458. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Chemical Properties
A study by Deady et al. (2003) explored the synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines, which shares a similar structural motif with the queried compound. The research aimed at developing potent cytotoxins, revealing the compound's potential in organic synthesis and medicinal applications (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).
Material Science Applications
In the field of material science, Huang et al. (2006) synthesized a series of dibenzothiophene and dibenzothiophene-S,S-dioxide derivatives containing quinoxaline and pyrazine moieties. These compounds exhibit high electron mobilities and serve as effective electron-transport materials for organic light-emitting devices. This highlights the potential use of the compound in the development of new materials for electronic applications (Huang, Whang, Shen, Wen, Lin, Ke, Chen, & Wu, 2006).
Medicinal Chemistry and Drug Discovery
In medicinal chemistry, He et al. (2020) discovered novel pyrazole-quinazoline-2,4-dione hybrids as 4-Hydroxyphenylpyruvate dioxygenase inhibitors, showcasing the compound's relevance in the development of herbicides and potential therapeutic agents. This research underscores the compound's applicability in drug discovery and agricultural chemistry (He, Wu, Yu, Wu, Chen, Hao, Yang, Lin, & Yang, 2020).
Bioactive Compound Synthesis
Poorirani et al. (2018) focused on the synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. The study emphasizes the compound's utility in synthesizing bioactive molecules with potential applications in cancer therapy (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine, which is then coupled with 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione to form the final product.", "Starting Materials": [ "3-nitro-4-(trifluoromethyl)aniline", "3,4-dimethylaniline", "2-chloro-3-nitrobenzoic acid", "thionyl chloride", "sodium azide", "sodium hydride", "ethyl acetate", "acetic acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione" ], "Reaction": [ "Step 1: Synthesis of 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine", "a. Nitration: 3-nitro-4-(trifluoromethyl)aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 3-nitro-4-(trifluoromethyl)nitrobenzene.", "b. Reduction: 3-nitro-4-(trifluoromethyl)nitrobenzene is reduced using sodium hydride in ethyl acetate to yield 3-amino-4-(trifluoromethyl)aniline.", "c. Cyclization: 3-amino-4-(trifluoromethyl)aniline is cyclized using 2-chloro-3-nitrobenzoic acid and thionyl chloride to yield 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine.", "Step 2: Synthesis of 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione", "a. Azide formation: 3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione is reacted with sodium azide in DMF to yield the corresponding azide intermediate.", "b. Reduction: The azide intermediate is reduced using triethylamine and acetic anhydride to yield the corresponding amine intermediate.", "c. Coupling: The amine intermediate is coupled with 3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-amine using sodium hydroxide in acetic acid to yield the final product, 3-(3,4-dimethylphenyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione." ] } | |
| 1358706-92-9 | |
Molecular Formula |
C26H19F3N4O3 |
Molecular Weight |
492.458 |
IUPAC Name |
3-(3,4-dimethylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H19F3N4O3/c1-15-7-12-19(13-16(15)2)33-24(34)20-5-3-4-6-21(20)32(25(33)35)14-22-30-23(31-36-22)17-8-10-18(11-9-17)26(27,28)29/h3-13H,14H2,1-2H3 |
InChI Key |
QSNJFDPHEGMDNM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F)C |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2955564.png)
![N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide](/img/structure/B2955565.png)
![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2955566.png)



![(3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylphenyl)methanol](/img/structure/B2955572.png)

![Tert-butyl 2-[1-(2-chloropropanoyl)azepan-4-yl]acetate](/img/structure/B2955578.png)

![4-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoline](/img/structure/B2955581.png)

![2-(4-bromophenyl)-1-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2955585.png)
